C.I. Mordant Black 13
Overview
Description
C.I. Mordant Black 13, also known as Acid Black 52, is a complex dye used in various applications, including textiles and biological staining. Its specific molecular and chemical properties make it a subject of interest in various fields of study.
Synthesis Analysis
The synthesis of C.I. Mordant Black 13 involves complex organic reactions. An example of a relevant synthesis process is detailed in the study of Chen-Yan Wei (2002), which discusses the principles of 13C NMR in organic synthesis reactions. This technique is critical for characterizing reactants and products in the synthesis of complex dyes like C.I. Mordant Black 13.
Molecular Structure Analysis
Analyzing the molecular structure of C.I. Mordant Black 13 is essential for understanding its interactions and properties. Research such as that by Jarboui et al. (2010), although not directly on C.I. Mordant Black 13, provides insights into similar dye structures using techniques like 13C CP-MAS-NMR, which can be applied to C.I. Mordant Black 13 for detailed molecular analysis.
Chemical Reactions and Properties
The chemical reactions and properties of C.I. Mordant Black 13 are influenced by its structure and composition. Studies on related dyes, such as the binding of C.I. Mordant Red 3 with proteins explored by Ding et al. (2009), provide insights into the complex interactions C.I. Mordant Black 13 may have with various substances, including its stability and reactivity.
Physical Properties Analysis
The physical properties of C.I. Mordant Black 13, such as solubility, thermal stability, and color characteristics, are pivotal for its applications. Similar to how Coombs et al. (1997) investigated the synthesis of inorganic materials, similar methodologies can be applied to study the physical properties of C.I. Mordant Black 13.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and pH sensitivity, are crucial for understanding the dye's behavior in different environments. The research on dye-surfactant interactions by Bielska et al. (2009) is an example of studying such interactions, which can be relevant to understanding the chemical properties of C.I. Mordant Black 13.
Scientific Research Applications
Adsorption and Removal from Water : C.I. Mordant Black 11, similar in structure to Mordant Black 13, shows significant adsorption behavior on natural sediment. This property is essential for understanding the environmental impact and removal methods of such dyes from water bodies (Liu et al., 2001).
Dye-Surfactant Interactions : The interactions between C.I. Mordant Black 17 and surfactants have been studied. This research is vital for understanding the behavior of these dyes in various industrial and environmental contexts (Bielska et al., 2009).
Dyeing Properties and Fastness : Investigations into the dyeing properties of wool using C.I. Mordant Black 8, closely related to Mordant Black 13, reveal insights into the color strength and fastness properties, which are crucial for textile applications (Burkinshaw & Kumar, 2009).
Biodegradation and Environmental Impact : The microbial degradation of Mordant Black 17, which is relevant for understanding the environmental impact and bioremediation of Mordant Black 13, has been extensively studied. This research helps in developing strategies for managing dye pollution in the environment (Karunya et al., 2014).
Photocatalytic Degradation : Studies on the photocatalytic degradation of Mordant Black 11 under UV-Vis light using zinc oxide nanoparticles provide insights into advanced methods for dye removal from wastewater, which could be applicable to Mordant Black 13 (Miao et al., 2014).
Thermodynamic Characterization : The adsorption process of Mordant Black 17 on Polyamide fabric, which is similar to Mordant Black 13, has been characterized thermodynamically. This research is significant for understanding the dye-fabric interaction in textile industries (Espinosa‐Jiménez et al., 2001).
Safety And Hazards
Future Directions
In a study, new visible light harvesting dyes (MBR1–MBR5) were designed as efficient materials with silyl based anchoring abilities on semiconducting units for future dye-solar cells applications . The goal of the current study is to forecast the development of novel NLO materials with a D-π-A Semiconductor design that use semiconductors as anchoring groups to adhere to a surface .
properties
IUPAC Name |
disodium;4-[[4-hydroxy-9,10-dioxo-3-(4-sulfonatoanilino)anthracen-1-yl]amino]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O9S2.2Na/c29-24-18-3-1-2-4-19(18)25(30)23-22(24)20(27-14-5-9-16(10-6-14)38(32,33)34)13-21(26(23)31)28-15-7-11-17(12-8-15)39(35,36)37;;/h1-13,27-28,31H,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUCPERXCODTAQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)S(=O)(=O)[O-])NC5=CC=C(C=C5)S(=O)(=O)[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2Na2O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061669 | |
Record name | C.I. Mordant Black 13 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Mordant Black 13 | |
CAS RN |
1324-21-6, 85455-48-7 | |
Record name | C.I. Mordant Black 13 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 4,4'-((9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylene)diimino)bis(benzenesulphonate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085455487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Mordant Black 13 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Mordant Black 13 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 4,4'-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylene)diimino]bis(benzenesulphonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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